molecular formula C11H14O3 B1217168 Isobutyl salicylate CAS No. 87-19-4

Isobutyl salicylate

Cat. No.: B1217168
CAS No.: 87-19-4
M. Wt: 194.23 g/mol
InChI Key: PTXDBYSCVQQBNF-UHFFFAOYSA-N
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Description

Isobutyl salicylate is an organic compound with the molecular formula C11H14O3. It is a colorless to slightly yellow liquid known for its floral, herbaceous odor, which is similar to that of amyl salicylate. This compound is primarily used in the fragrance industry to impart a mild, floral aroma with balsamic undertones .

Mechanism of Action

Target of Action

Isobutyl salicylate is a derivative of salicylic acid . The primary targets of salicylic acid, and by extension this compound, are the cyclooxygenase enzymes COX-1 and COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .

Mode of Action

This compound, like other salicylates, inhibits COX-1 and COX-2 enzymes . This inhibition decreases the conversion of arachidonic acid to prostaglandins and thromboxanes . The reduction in these substances leads to the compound’s analgesic and anti-inflammatory activity .

Biochemical Pathways

Salicylates, including this compound, are synthesized from chorismate, which is derived from the shikimate pathway . In plants, salicylic acid biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . In bacteria, salicylate production is often linked to the biosynthesis of small ferric-ion-chelating molecules, salicyl-derived siderophores, under iron-limited conditions .

Pharmacokinetics

It is insoluble in water, but soluble in alcohol, fixed oils, and oxygenated solvents .

Result of Action

The molecular and cellular effects of this compound’s action are primarily its analgesic and anti-inflammatory activities due to the inhibition of COX-1 and COX-2 enzymes . This leads to a decrease in the production of prostaglandins and thromboxanes, substances that are responsible for pain and inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil microorganisms can biodegrade non-steroidal anti-inflammatory drugs, including salicylates, affecting their environmental persistence . Additionally, salicylic acid, a related compound, plays a role in plant responses to various biotic and abiotic stresses

Biochemical Analysis

Biochemical Properties

Isobutyl salicylate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in aromatic compound metabolism. One notable enzyme that interacts with this compound is salicylate 5-monooxygenase, which catalyzes the hydroxylation of salicylate to form gentisate . This enzyme is part of the Rieske nonheme iron oxygenase family and is involved in the degradation of aromatic compounds. The interaction between this compound and salicylate 5-monooxygenase involves the binding of the compound to the enzyme’s active site, facilitating the hydroxylation reaction.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of salicylate 5-monooxygenase, facilitating the hydroxylation of salicylate to gentisate . This binding interaction is crucial for the enzyme’s catalytic activity and the subsequent metabolic processing of the compound. Additionally, this compound may inhibit or activate other enzymes involved in aromatic compound metabolism, leading to changes in the overall metabolic flux and gene expression patterns within the cell.

Metabolic Pathways

This compound is involved in metabolic pathways related to the degradation of aromatic compounds. The compound is metabolized by enzymes such as salicylate 5-monooxygenase, which hydroxylates salicylate to form gentisate . This metabolic pathway involves the interaction of this compound with various enzymes and cofactors, leading to changes in metabolic flux and the levels of specific metabolites within the cell. The metabolic processing of this compound is crucial for its eventual clearance from the system and the regulation of its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl salicylate is synthesized through the esterification of isobutyl alcohol and salicylic acid. The reaction typically involves heating the reactants in the presence of a mineral acid catalyst, such as sulfuric acid, to facilitate the formation of the ester and water .

Industrial Production Methods: In industrial settings, the esterification process is scaled up, and the reaction conditions are optimized to maximize yield and purity. The reactants are often heated under reflux, and the water produced during the reaction is continuously removed to drive the reaction to completion. The final product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Isobutyl salicylate primarily undergoes hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Amyl Salicylate: Similar floral odor, used in fragrances.

    Methyl Salicylate: Known for its wintergreen scent, used in topical analgesics.

    Ethyl Salicylate: Used in flavorings and fragrances.

Uniqueness: Isobutyl salicylate is unique due to its specific floral and herbaceous odor profile, which makes it particularly valuable in the fragrance industry. Its chemical structure allows for versatile applications in various chemical reactions and industrial processes .

Properties

IUPAC Name

2-methylpropyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-5-3-4-6-10(9)12/h3-6,8,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXDBYSCVQQBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3047186
Record name Isobutyl salicylate
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, colourless to pale yellow liquid with a somewhat harsh, floral, herbaceous odour
Record name Isobutyl salicylate
Source Human Metabolome Database (HMDB)
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Record name Isobutyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/760/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

261.00 °C. @ 760.00 mm Hg
Record name Isobutyl salicylate
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Solubility

insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Isobutyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.062-1.069
Record name Isobutyl salicylate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

87-19-4
Record name Isobutyl salicylate
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Record name Isobutyl salicylate
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Record name Isobutyl salicylate
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Record name Benzoic acid, 2-hydroxy-, 2-methylpropyl ester
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Record name Isobutyl salicylate
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Record name ISOBUTYL SALICYLATE
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Record name Isobutyl salicylate
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Melting Point

-6 °C
Record name Isobutyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036432
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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